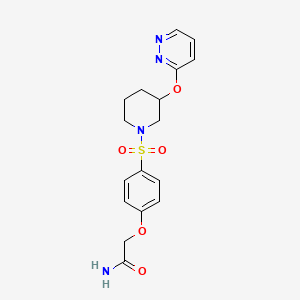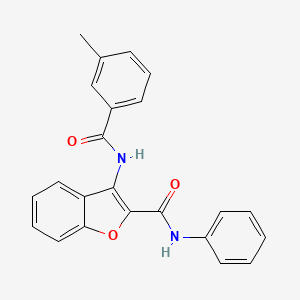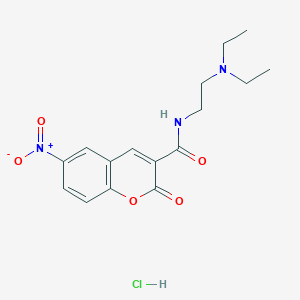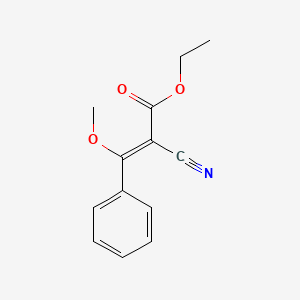![molecular formula C21H19N3O2S2 B2859763 10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 307511-86-0](/img/structure/B2859763.png)
10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure . The spatial arrangement of atoms and the lengths and types of chemical bonds are identified.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The conditions under which the reactions occur, the products formed, and the mechanisms of the reactions are detailed .Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, acidity/basicity, etc.) are determined .Scientific Research Applications
Synthesis and Catalysis
This compound is related to a class of chemicals that are synthesized through complex reactions involving palladacycles, oxazolones, and other heterocyclic compounds. For instance, palladacycles have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009). Similarly, oxazolones are used as starting materials for synthesizing aminocyclopropanecarboxylic acid derivatives, highlighting their importance in the synthesis of conformationally constrained, masked cysteines (Clerici, Gelmi, & Pocar, 1999).
Antibacterial and Antifungal Activities
Compounds with structures related to the one have been synthesized and evaluated for their potential antimicrobial activities. A notable example includes the synthesis of novel sulfanilamide-derived 1,2,3-triazoles, which showed promising antibacterial potency against various bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Molecular Structures and Mechanistic Insights
Research on compounds with similar complex structures often involves elucidating their molecular structures and understanding the mechanisms of their reactions. For example, studies have detailed the thermal and photochemical rearrangements of benzazocine derivatives, contributing to the knowledge of chemical behavior under different conditions (Padwa, Sackman, Shefter, & Vega, 1972). These insights are critical for the development of novel compounds with specific desired properties.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
10-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-12-16(13(2)26-23-12)11-27-21-22-19-18(15-9-6-10-17(15)28-19)20(25)24(21)14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCNCJBERRALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)

![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
![4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide](/img/structure/B2859687.png)


![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2859692.png)

![2-[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2859695.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2859696.png)